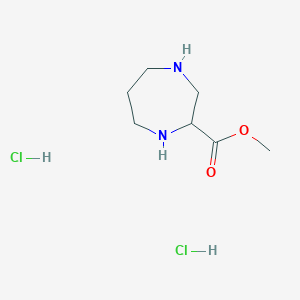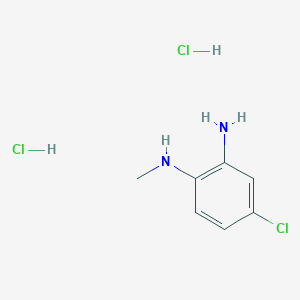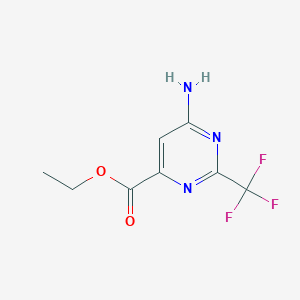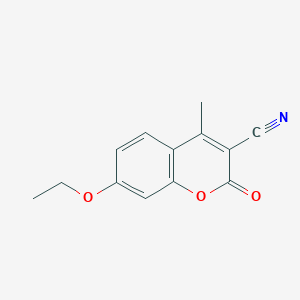
(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (2-nitro-6-(trifluorometil)fenil)borónico: es un compuesto organobórico que presenta un grupo ácido borónico unido a un anillo fenilo sustituido con grupos nitro y trifluorometilo. Este compuesto es de gran interés en la síntesis orgánica, particularmente en el contexto de las reacciones de acoplamiento de Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del ácido (2-nitro-6-(trifluorometil)fenil)borónico normalmente implica la nitración del ácido 2-(trifluorometil)fenilborónico. La reacción de nitración se lleva a cabo utilizando una mezcla de ácido nítrico y ácido sulfúrico en condiciones controladas para introducir el grupo nitro en la posición deseada del anillo fenilo .
Métodos de producción industrial: Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares a las utilizadas en entornos de laboratorio, con optimizaciones para escala, rendimiento y rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El grupo nitro en el ácido (2-nitro-6-(trifluorometil)fenil)borónico puede sufrir reacciones de reducción para formar aminas.
Reducción: El grupo ácido borónico puede participar en reacciones de acoplamiento de Suzuki-Miyaura, formando enlaces carbono-carbono con varios electrófilos.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen agentes reductores como el gas hidrógeno con un catalizador de paladio.
Reducción: Las condiciones típicas para el acoplamiento de Suzuki-Miyaura implican un catalizador de paladio, una base (como carbonato de potasio) y un solvente adecuado (como etanol o agua).
Sustitución: Las reacciones de sustitución aromática electrofílica suelen utilizar reactivos como halógenos o compuestos nitro en condiciones ácidas.
Productos principales:
Reducción: Aminas de la reducción del grupo nitro.
Acoplamiento de Suzuki-Miyaura: Varios compuestos biarílicos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El ácido (2-nitro-6-(trifluorometil)fenil)borónico se utiliza en la síntesis de moléculas orgánicas complejas a través de reacciones de acoplamiento de Suzuki-Miyaura. Sirve como bloque de construcción para la construcción de compuestos biarílicos, que son importantes en la industria farmacéutica y la ciencia de los materiales .
Biología y Medicina: Los derivados del compuesto se exploran por sus posibles actividades biológicas, incluyendo como inhibidores de enzimas o receptores específicos. El grupo trifluorometilo mejora la lipofilia y la estabilidad metabólica de estos derivados, lo que los hace atractivos para el desarrollo de fármacos .
Industria: En el sector industrial, este compuesto se utiliza en la síntesis de materiales avanzados y agroquímicos. Sus grupos funcionales únicos permiten la creación de moléculas con propiedades deseables, como una mayor estabilidad y reactividad .
Mecanismo De Acción
El mecanismo de acción del ácido (2-nitro-6-(trifluorometil)fenil)borónico implica principalmente su papel como reactivo en las reacciones de acoplamiento de Suzuki-Miyaura. El grupo ácido borónico sufre transmetalación con un catalizador de paladio, seguido de una eliminación reductora para formar un nuevo enlace carbono-carbono. Los grupos nitro y trifluorometilo influyen en las propiedades electrónicas del anillo fenilo, afectando la reactividad y selectividad del compuesto en diversas reacciones .
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido 2-(trifluorometil)fenilborónico
- Ácido 4-(trifluorometil)fenilborónico
- Ácido 3-(trifluorometil)fenilborónico
Comparación:
- Ácido 2-(trifluorometil)fenilborónico: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones de sustitución aromática electrofílica.
- Ácido 4-(trifluorometil)fenilborónico: El grupo trifluorometilo está posicionado de manera diferente, lo que afecta las propiedades estéricas y electrónicas del compuesto.
- Ácido 3-(trifluorometil)fenilborónico: Similar a los isómeros 2- y 4-, pero con diferente reactividad debido a la posición del grupo trifluorometilo.
Singularidad: El ácido (2-nitro-6-(trifluorometil)fenil)borónico es único debido a la presencia de ambos grupos nitro y trifluorometilo, que imparten propiedades electrónicas y estéricas distintas. Estas características lo hacen particularmente útil en aplicaciones sintéticas específicas donde estas propiedades son ventajosas .
Propiedades
Fórmula molecular |
C7H5BF3NO4 |
|---|---|
Peso molecular |
234.93 g/mol |
Nombre IUPAC |
[2-nitro-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF3NO4/c9-7(10,11)4-2-1-3-5(12(15)16)6(4)8(13)14/h1-3,13-14H |
Clave InChI |
JCEGLLQKLBIHRK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)



![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)





